![molecular formula C15H21N3O2 B7509731 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one, also known as MPMP, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is not fully understood. However, it is believed to act on various molecular targets, such as ion channels and enzymes. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
实验室实验的优点和局限性
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for its molecular targets. However, one limitation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. One direction is the development of new derivatives of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one with improved pharmacological properties. Another direction is the study of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in combination with other drugs for the treatment of various diseases. Additionally, the role of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one in the regulation of ion channels and enzymes needs to be further elucidated.
合成方法
The synthesis of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one involves the reaction of 4-(pyridine-2-carbonyl)piperazine with 3-methyl-1-butanone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one. The purity of the synthesized compound can be increased through various purification techniques, such as recrystallization and column chromatography.
科学研究应用
3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one has also been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been used as a probe molecule in various biological studies.
属性
IUPAC Name |
3-methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-12(2)11-14(19)17-7-9-18(10-8-17)15(20)13-5-3-4-6-16-13/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQAKYPVOUQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

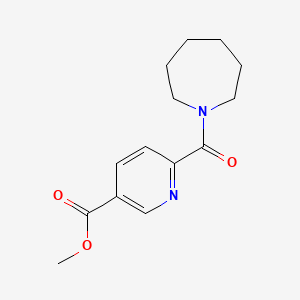


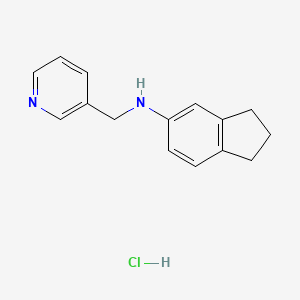
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
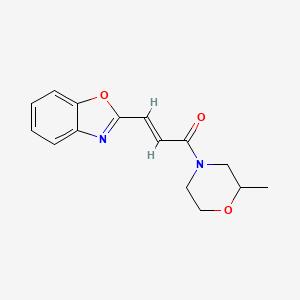

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
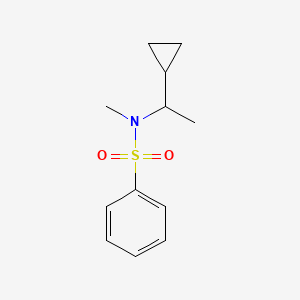
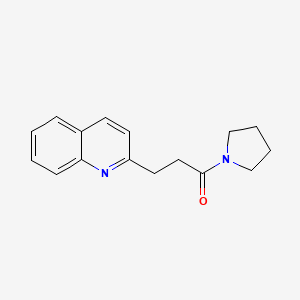

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)